molecular formula C20H24O5 B1194134 Nectandrin B CAS No. 74683-16-2

Nectandrin B

Cat. No.: B1194134
CAS No.: 74683-16-2
M. Wt: 344.4 g/mol
InChI Key: GMXMKSFJQLFOSO-UHFFFAOYSA-N
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Description

It is known for its various biological activities, including antioxidant, anti-inflammatory, and anti-aging properties . Nectandrin B has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nectandrin B can be synthesized through several synthetic routes. One common method involves the use of starting materials such as 2-methoxyphenol and 3,4-dimethyltetrahydrofuran . The reaction conditions typically include the use of catalysts and solvents to facilitate the formation of the lignan structure. The synthesis process may involve multiple steps, including protection and deprotection of functional groups, as well as purification techniques such as chromatography .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Myristica fragrans. The extraction process typically includes solvent extraction, followed by purification steps such as crystallization and chromatography to isolate the pure compound . The industrial production methods aim to achieve high yields and purity of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Nectandrin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reaction conditions may vary depending on the desired product and the specific reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under mild conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound

Comparison with Similar Compounds

Nectandrin B is structurally similar to other lignan compounds, such as Nectandrin A, licarin A, and macelignan . this compound is unique in its ability to activate AMPK and modulate sirtuin activity, which distinguishes it from other lignans . This unique mechanism of action makes this compound a promising candidate for further research and development in various therapeutic applications.

List of Similar Compounds:
  • Nectandrin A
  • Licarin A
  • Macelignan
  • Myristicin
  • Malabaricone B
  • Malabaricone C

This compound stands out among these compounds due to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXMKSFJQLFOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74683-16-2
Record name Malabaricano
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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